molecular formula C8H8N4O2 B1350283 1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol CAS No. 400079-96-1

1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol

Cat. No.: B1350283
CAS No.: 400079-96-1
M. Wt: 192.17 g/mol
InChI Key: LHXMXXFOAVFFIL-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

The mode of action involves the compound binding to its targets, leading to specific biochemical changes. While we lack direct evidence for this compound, we can draw parallels from related pyrazole derivatives. These compounds often interact with enzymes, receptors, or signaling pathways. For instance:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones, followed by cyclization to form the pyrazole rings. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while substitution reactions can introduce various functional groups onto the pyrazole rings .

Scientific Research Applications

1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-dione
  • 1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol derivatives

Uniqueness

This compound is unique due to its specific arrangement of pyrazole rings and hydroxyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c13-7-5-1-3-9-11(5)8(14)6-2-4-10-12(6)7/h1-4,7-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXMXXFOAVFFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(N3C(=CC=N3)C(N2N=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395404
Record name 4H,9H-Dipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400079-96-1
Record name 4H,9H-Dipyrazolo[1,5-a:1′,5′-d]pyrazine-4,9-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400079-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H,9H-Dipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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